N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-16-3-8-20(30-2)19(15-16)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-4-17(23)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXUEQWCOAUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide involves several steps. One common synthetic route includes the reaction of 4-(4-chlorophenyl)piperazine with 2-bromoethylamine to form an intermediate, which is then reacted with 2-methoxy-5-methylbenzoyl chloride to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanediamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives and amines.
Key findings:
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Acid hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .
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Alkaline hydrolysis generates carboxylate intermediates, which are stabilized in polar aprotic solvents like DMSO.
Alkylation and Acylation
The piperazine nitrogen and terminal ethylamine group participate in nucleophilic substitution reactions.
Notable observations:
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Alkylation at the piperazine nitrogen increases lipophilicity, enhancing membrane permeability .
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Acylation of the ethylamine group is sterically hindered by the adjacent piperazine ring .
Acid-Base Reactions
The piperazine ring (pK<sub>a</sub> ~6.8–9.5) undergoes protonation in acidic media, forming water-soluble salts.
| Medium | Behavior | Application |
|---|---|---|
| Acidic | Protonation at secondary amines → cationic species | Salt formation for improved solubility |
| Basic | Deprotonation → neutral species | Facilitates organic-phase extraction |
Example: Treatment with HCl yields a dihydrochloride salt, as observed in analogous piperazine derivatives .
Oxidation Reactions
The compound shows limited stability under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | 25°C, 24 hours | Partial degradation (~20% loss) |
| KMnO<sub>4</sub> | Aqueous, pH < 2, 50°C | Cleavage of piperazine ring → aldehydes |
Mechanistic insight: Oxidation likely targets the tertiary amine in the piperazine ring, forming N-oxide intermediates .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to the meta position, though reactivity is low due to electron withdrawal by chlorine.
| Reagent | Conditions | Product |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 hours | Nitration at meta to chlorine |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | 40°C, dark | No reaction observed |
Scientific Research Applications
Pharmacological Research
Dopamine D4 Receptor Affinity
This compound exhibits a high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating its potential as a selective ligand for this receptor subtype. Such selectivity is crucial for developing treatments for disorders related to dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Mechanisms of Action
Research indicates that N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide may act as an antagonist at serotonin receptors and adrenergic alpha1 receptors, further expanding its potential therapeutic applications . Understanding these mechanisms can aid in designing drugs that target specific pathways involved in neuropsychiatric conditions.
Neuropharmacology
Behavioral Studies
In animal models, compounds with similar structures have been shown to influence behavior related to anxiety and depression. Studies suggest that dopamine D4 receptor antagonists may modulate neurochemical pathways that affect mood and cognition . This opens avenues for exploring this compound's effects on behavioral outcomes in preclinical studies.
Medicinal Chemistry
Synthesis and Derivatives
The synthesis of this compound has been documented, allowing researchers to explore derivatives with enhanced efficacy or reduced side effects. The structural modifications can lead to new compounds with improved pharmacokinetic properties or selectivity profiles .
Structure-Affinity Relationship Studies
Research involving structure-affinity relationships has identified key structural features contributing to the binding affinity of this compound at the dopamine D4 receptor. Such studies are essential for rational drug design, enabling the development of more effective therapeutic agents .
Clinical Implications
Potential Therapeutic Uses
Given its high selectivity for the dopamine D4 receptor, this compound could be investigated as a treatment option for various psychiatric disorders. Its role in modulating dopaminergic signaling suggests potential applications in managing symptoms associated with schizophrenia and other mood disorders .
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Dopamine Receptor Binding Study
A study conducted on a series of piperazine derivatives highlighted this compound as one of the most potent ligands for the dopamine D4 receptor, demonstrating its potential for further development into therapeutic agents targeting dopaminergic pathways . -
Behavioral Impact Analysis
In preclinical trials assessing the behavioral impacts of dopamine D4 antagonists, compounds similar to this compound showed promise in reducing anxiety-like behaviors in rodent models, suggesting a beneficial role in treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, leading to modulation of dopamine signaling pathways. The compound’s selectivity towards dopamine D4 receptors over other receptor subtypes, such as dopamine D2 and serotonin 5-HT1A receptors, highlights its specificity .
Comparison with Similar Compounds
Key Observations :
- Amide Linker : The ethanediamide group distinguishes it from carboxamide-linked analogs like 18F-mefway. Ethanediamide’s hydrogen-bonding capacity could modulate receptor binding kinetics .
2.2 Stability and Metabolic Considerations
- 18F-mefway exhibits high in vivo stability due to its 18F-fluoromethylcyclohexane group, resisting defluorination . In contrast, the target compound’s 4-chlorophenyl group may confer metabolic resistance to oxidation but could increase steric hindrance, reducing binding efficiency.
- Sulfonyl-containing analogs () are prone to faster metabolic clearance due to polar sulfonyl groups, whereas the ethanediamide linker in the target compound may improve solubility without compromising stability .
2.3 Selectivity and Functional Implications
- The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, which could enhance selectivity for specific receptor subtypes compared to simpler aryl groups (e.g., 2-methoxyphenyl in 18F-mefway) .
- Piperazine derivatives with dichlorophenyl substituents () show varied receptor interactions depending on halogen positioning, suggesting that the target compound’s 4-chloro substitution may optimize steric and electronic compatibility with CNS receptors .
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide, also referred to as compound 1, is a synthetic derivative featuring a piperazine core, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and receptor modulation. This article delves into the biological activity of compound 1, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
It consists of a piperazine ring substituted with a 4-chlorophenyl group and an ethyl chain, along with a methoxy-5-methylphenyl moiety. This structural configuration is pivotal for its biological interactions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compound 1. In an experiment involving mice subjected to acute cerebral ischemia, compound 1 significantly prolonged survival time and reduced mortality rates across various doses. The results indicated a potent neuroprotective activity, suggesting its potential role in treating ischemic conditions .
Table 1: Survival Time of Mice Subjected to Ischemia
| Treatment Group | Survival Time (minutes) |
|---|---|
| Control (Normal Saline) | 2.04 ± 0.61 |
| Nimodipine (Positive Control) | 3.52 ± 1.04 |
| Compound 1 (Various Doses) | Significant Prolongation |
Receptor Binding Affinity
Compound 1 exhibits high affinity for dopamine receptors, particularly the D4 subtype. In binding affinity studies, it demonstrated an IC50 value of , indicating exceptional selectivity over D2 receptors and other serotonin and adrenergic receptors . This selectivity suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia or Parkinson's disease.
Antibacterial and Enzyme Inhibition Activities
In addition to neuroprotection, compound 1 has been evaluated for its antibacterial properties and enzyme inhibition capabilities. Studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. Furthermore, it has shown significant inhibition of acetylcholinesterase (AChE) and urease enzymes, which are crucial targets in the treatment of Alzheimer's disease and other conditions .
Table 2: Antibacterial Activity of Compound 1
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Tested Strains | Weak to Moderate |
Study on Neuroprotection
A notable study conducted by Zhong et al. (2014) assessed the neuroprotective effects of compound 1 in a mouse model of cerebral ischemia. The study concluded that compound 1 not only prolongs survival but also reduces neurological deficits associated with ischemic injury .
Receptor Affinity Research
Research by Wang et al. (1998) focused on the structure-affinity relationship of piperazine derivatives, including compound 1. The findings emphasized its high selectivity for the D4 receptor, reinforcing its potential therapeutic applications in neuropsychiatric disorders .
Q & A
Q. How can crystallography data inform salt selection for improved stability?
- Strategy : Co-crystallize the compound with counterions (e.g., HCl) and analyze crystal packing via X-ray diffraction. Hydrochloride salts often enhance stability and solubility, as seen in analogs with similar piperazine motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
